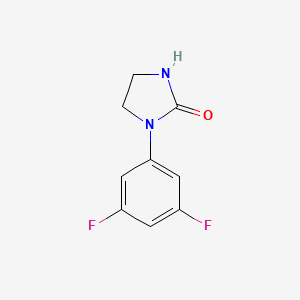

1-(3,5-Difluorophenyl)-imidazolidin-2-one

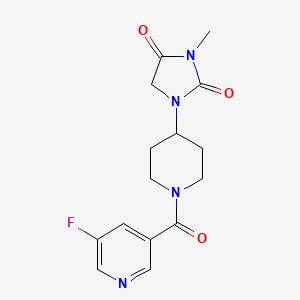

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Difluorophenyl)-imidazolidin-2-one is an organic compound with the molecular formula C7H6F2N2O. It is a white crystalline solid and is soluble in water and organic solvents. The compound is used in various scientific research applications. It is also known as 1-(3,5-difluorophenyl)-1H-imidazolidin-2-one, 3,5-difluoroimidazolidin-2-one, and 1-(3,5-difluorophenyl)imidazolidin-2-one.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Imidazolidin-4-ones, including those with difluorophenyl groups, are utilized in the stereoselective synthesis of bioactive oligopeptides. These compounds serve as proline surrogates or protect N-terminal amino acids against hydrolysis, demonstrating their importance in modifying the skeletal structure of peptides for enhanced biological activity and stability (Ferraz et al., 2007).

Corrosion Inhibition

The electrochemical behavior of imidazolidin-2-one derivatives has been evaluated for their potential as corrosion inhibitors. These studies suggest that certain imidazolidin-2-one compounds can significantly inhibit corrosion in acid media, highlighting their importance in protecting metals from degradation (Cruz et al., 2004).

Antifungal Applications

Imidazolidin-2-one derivatives have been explored for their antifungal properties. Research into optically active antifungal azoles has led to the development of water-soluble prodrugs designed for enhanced solubility and in vivo antifungal activities, which is critical for the development of new antifungal medications (Ichikawa et al., 2001).

Catalysis and Organic Synthesis

Imidazolidin-2-ones are involved in catalytic processes, including the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes. These reactions result in the synthesis of substituted imidazolidin-2-ones, which are valuable intermediates in organic synthesis due to their high yield and regioselectivity (Zhang et al., 2009).

Antitumor Activity

Research has also explored the synthesis of novel arenesulfonylimidazolidin-2-ones for their potential antitumor activity. These compounds have demonstrated significant inhibition against various tumor cell lines, particularly in lung and renal cancers, indicating their potential in developing new anticancer therapies (Abdel-Aziz et al., 2012).

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-6-3-7(11)5-8(4-6)13-2-1-12-9(13)14/h3-5H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNGNHDZZOKTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2610956.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)

![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)

![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)